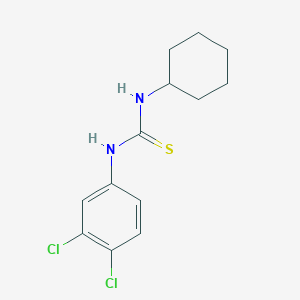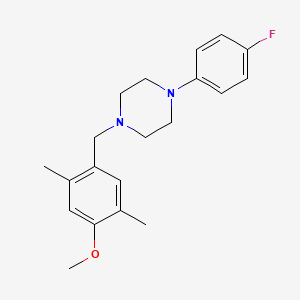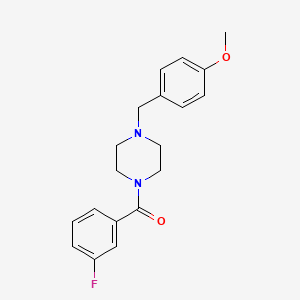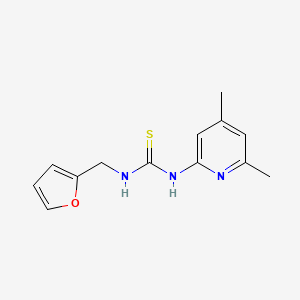
N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea
Vue d'ensemble
Description
N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea (CDPTU) is a synthetic compound that belongs to the class of thiourea derivatives. It has been widely studied for its potential use in various scientific research applications. CDPTU has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, toxicology, and biochemistry.
Mécanisme D'action
The exact mechanism of action of N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea is not fully understood, but it is believed to act by inhibiting the activity of protein kinase C, an enzyme that plays a key role in a variety of cellular processes. This compound may also modulate the activity of intracellular calcium channels, which are involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death. This compound has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea has several advantages as a pharmacological tool for scientific research. It is a synthetic compound that can be easily synthesized in the laboratory, and it exhibits a range of biological activities that make it a valuable tool for studying cellular signaling pathways and disease processes. However, this compound also has some limitations. It is a relatively new compound, and its exact mechanism of action is not fully understood. In addition, its effects may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for research on N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea. One potential area of study is its use as an anti-cancer agent. This compound has been shown to inhibit the proliferation of cancer cells in vitro, and further research is needed to determine its efficacy in animal models and in human clinical trials. Another potential area of study is its use as an anti-inflammatory agent. This compound has been found to reduce the production of pro-inflammatory cytokines, and further research is needed to determine its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Finally, this compound may also have potential as a therapeutic agent for neurological disorders such as Alzheimer's disease, as it has been shown to modulate the activity of intracellular calcium channels, which are involved in the regulation of neuronal signaling pathways.
Applications De Recherche Scientifique
N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea has been extensively used in scientific research for its potential use as a pharmacological tool. It has been found to exhibit a range of biological activities, including inhibition of protein kinase C, modulation of intracellular calcium levels, and inhibition of the Na+/K+ ATPase pump. This compound has also been shown to have anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
1-cyclohexyl-3-(3,4-dichlorophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2S/c14-11-7-6-10(8-12(11)15)17-13(18)16-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQUZJUDOXNLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-allyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5760101.png)





![N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5760142.png)

![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5760158.png)

